2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide
描述
This compound features a pyrido[3,2-d]pyrimidine core substituted at the 1-position with a 2-(2-methoxyphenyl)acetamide group and at the 3-position with a 2H-1,3-benzodioxol-5-ylmethyl moiety. The pyrido-pyrimidine scaffold is a heterocyclic system known for its bioactivity, particularly in enzyme inhibition and receptor modulation . The benzodioxole group enhances lipophilicity and may influence blood-brain barrier permeability, while the 2-methoxyphenyl acetamide substituent contributes to hydrogen bonding and target affinity .
Synthetic routes for analogous compounds (e.g., pyrimidine derivatives) typically involve condensation reactions, as seen in the preparation of N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, where 2-formylbenzoic acid reacts with amines under basic conditions .
属性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6/c1-32-18-7-3-2-5-16(18)26-21(29)13-27-17-6-4-10-25-22(17)23(30)28(24(27)31)12-15-8-9-19-20(11-15)34-14-33-19/h2-11H,12-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPPTLTXANAQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.46 g/mol. The structure includes a pyrido-pyrimidine core linked to a methoxyphenyl group and a benzodioxole moiety.
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- The compound has shown promise in inhibiting the proliferation of cancer cells. For instance, in vitro studies demonstrated significant growth inhibition in various cancer cell lines at micromolar concentrations. Specific pathways affected include apoptosis induction and cell cycle arrest.
- Enzyme Inhibition :
- Antimicrobial Properties :
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on acute biphenotypic leukemia cells revealed that the compound inhibited cell growth with a half-maximal inhibitory concentration (IC50) ranging from 0.3 to 1.2 µM. The mechanism involved down-regulation of phospho-ERK1/2 levels and subsequent effects on downstream signaling pathways .
Case Study 2: Enzyme Targeting
In another investigation focusing on enzyme inhibition, the compound was found to inhibit lysosomal phospholipase A2 (PLA2G15). This inhibition was correlated with reduced phospholipid metabolism and could potentially lead to therapeutic strategies for diseases characterized by lipid accumulation .
Biological Activity Summary Table
| Biological Activity | Mechanism of Action | IC50/EC50 Values |
|---|---|---|
| Anticancer | Inhibition of cell proliferation and apoptosis induction | 0.3 - 1.2 µM |
| Enzyme Inhibition (PLA2G15) | Inhibition of phospholipid metabolism | Not specified |
| Antimicrobial | Activity against various bacterial strains | Not specified |
相似化合物的比较
Table 1: Structural and Physicochemical Properties
*LogP estimated using fragment-based methods. †Predicted via computational tools (e.g., ChemAxon).
The target compound’s benzodioxole group confers higher LogP compared to benzofuran analogs (e.g., compound from ), suggesting improved membrane permeability. Sulfonyl/sulfinyl groups in increase polarity, reducing blood-brain barrier penetration but enhancing solubility.
ADME Profiles :
- The 2-methoxyphenyl group in the target compound may reduce metabolic clearance compared to unsubstituted phenyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
